
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is a synthetic compound that combines theophylline, a well-known bronchodilator, with a catecholamine structure. This compound is of interest due to its potential therapeutic applications, particularly in respiratory medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline typically involves the following steps:
Starting Materials: Theophylline and 3,4-dihydroxyphenylacetic acid.
Reaction: Theophylline is reacted with 3,4-dihydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced catechol functionality.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of catecholamines and theophylline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic agent for respiratory diseases due to its bronchodilatory properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects primarily through the following mechanisms:
Bronchodilation: Theophylline component relaxes bronchial smooth muscles by inhibiting phosphodiesterase, leading to increased cyclic AMP levels.
Catecholamine Activity: The catechol moiety interacts with adrenergic receptors, enhancing bronchodilatory effects and potentially providing anti-inflammatory benefits.
類似化合物との比較
Similar Compounds
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Dopamine: A catecholamine neurotransmitter with various physiological roles, including vasodilation and modulation of neurotransmission.
Epinephrine: Another catecholamine with potent bronchodilatory and vasoconstrictive properties.
Uniqueness
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is unique due to its dual functionality, combining the bronchodilatory effects of theophylline with the adrenergic activity of catecholamines. This dual action may offer enhanced therapeutic benefits in respiratory medicine compared to using either component alone.
特性
CAS番号 |
41760-38-7 |
|---|---|
分子式 |
C16H19N5O5 |
分子量 |
361.35 g/mol |
IUPAC名 |
7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O5/c22-10-3-2-9(6-11(10)23)12(24)7-17-4-1-5-21-8-18-14-13(21)15(25)20-16(26)19-14/h2-3,6,8,12,17,22-24H,1,4-5,7H2,(H2,19,20,25,26) |
InChIキー |
CQJHLGPXGGFKJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CNCCCN2C=NC3=C2C(=O)NC(=O)N3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


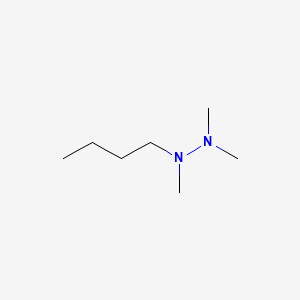
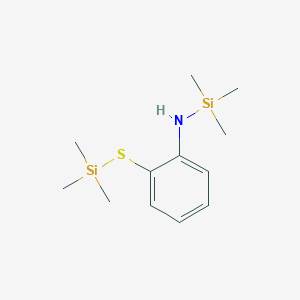

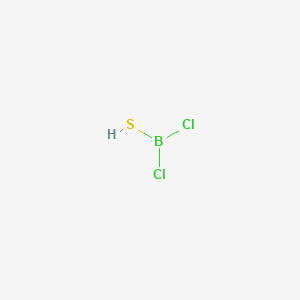
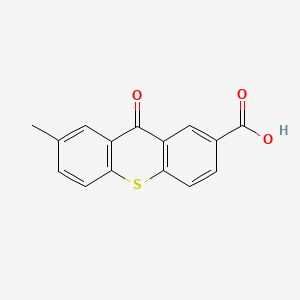
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
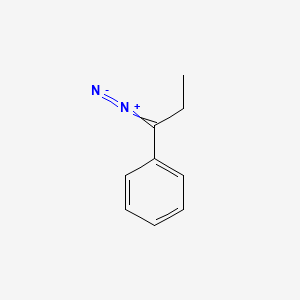
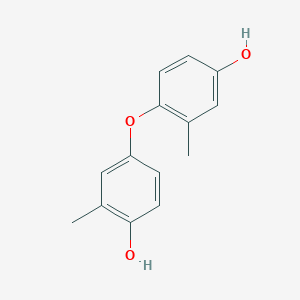


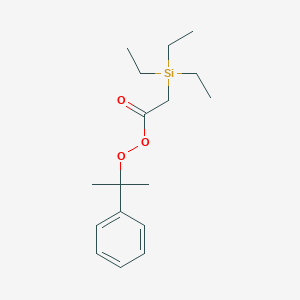
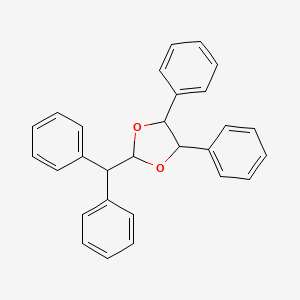

![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
